Ethyl 4-(3-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)ureido)benzoate
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Description
Ethyl 4-(3-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)ureido)benzoate is a useful research compound. Its molecular formula is C19H14F3N3O4S2 and its molecular weight is 469.45. The purity is usually 95%.
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Scientific Research Applications
Antileukemic Activity
Research on ureidothiazole and ureidothiadiazole derivatives related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate has shown promising antileukemic activity. A study highlighted that active compounds in this series contain either an "isothioureido" [N-C(S-)=N-] or an "isothiosemicarbazono" [N-C(S-)=N-N=] structural unit, indicating their potential use in leukemia treatment strategies (R. K. Zee-Cheng & C. Cheng, 1979).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups and copolymerization has been shown to affect the electrochemical and electrochromic properties of certain compounds. Novel donor–acceptor type monomers, including variants similar to the subject compound, have been synthesized, demonstrating good electrochemical activity and potential in electrochromic devices. These findings suggest applications in smart windows and adaptive camouflage materials (Bin Hu et al., 2013).
Novel Synthetic Methods
A mild and efficient protocol for synthesizing ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate highlights the versatility of the compound in chemical synthesis. This approach, utilizing a one-pot, three-component condensation, offers advantages like excellent yields and environmentally benign processes, indicating its utility in synthetic chemistry (Xiao-qing Li & Lan-zhi Wang, 2014).
Heterocyclic Synthesis
Thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis, producing various derivatives through reactions with nitrogen nucleophiles. This method underscores the compound's role in generating diverse heterocyclic structures, which are crucial in pharmaceutical development and material science (R. Mohareb et al., 2004).
Properties
IUPAC Name |
ethyl 4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4S2/c1-2-29-16(27)10-5-7-11(8-6-10)23-17(28)25-18-24-13(12-4-3-9-30-12)14(31-18)15(26)19(20,21)22/h3-9H,2H2,1H3,(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACQHCHIVPNWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.